1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride
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Overview
Description
1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C15H23N3·HCl It is a derivative of piperazine and pyrrolidine, featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include toluene or ethanol, and catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzylpyrrolidin-3-yl)piperazine
- 1-Benzylpiperazine
- 3-Benzylpyrrolidine
Uniqueness
1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride is unique due to its specific chemical structure, which combines the properties of both piperazine and pyrrolidine derivatives. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H24ClN3 |
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Molecular Weight |
281.82 g/mol |
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C15H23N3.ClH/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18;/h1-5,15-16H,6-13H2;1H |
InChI Key |
SVVUCHKYLKYYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2CCNCC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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